4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structure and significant potential in various scientific fields. This compound features a tricyclic framework with a furan ring, making it an interesting subject for research in organic chemistry and pharmacology.
Scientific Research Applications
4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction between furan and maleic anhydride, followed by subsequent modifications to introduce the azatricyclic structure . The reaction is usually carried out under solvent-free conditions at room temperature, yielding high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, contributing to its neuroprotective effects . The compound’s ability to inhibit calcium influx and attenuate neurotoxicity is crucial in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Shares a similar tricyclic structure but lacks the furan ring.
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Known for its antimicrobial activity.
Uniqueness
What sets 4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione apart is its unique combination of a furan ring and an azatricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15-10-5-4-9(7-10)12(15)13(17)16(14(15)18)8-11-3-2-6-19-11/h2-6,9-10,12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMEGFRLZFBNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)N(C2=O)CC4=CC=CO4)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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